Chemical structure and properties of benzyl (5-bromothiazol-4-yl)carbamate
Chemical structure and properties of benzyl (5-bromothiazol-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of benzyl (5-bromothiazol-4-yl)carbamate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical structure, physicochemical properties, a robust synthesis protocol, and expected analytical characterization. Furthermore, it explores the potential applications of this molecule as a versatile building block in the synthesis of more complex bioactive molecules and outlines essential safety and handling procedures. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize, characterize, and utilize this compound in their research endeavors.
Chemical Identity and Physicochemical Properties
Benzyl (5-bromothiazol-4-yl)carbamate is a carbamate derivative of 5-bromo-4-aminothiazole. The core structure consists of a thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, which is a prevalent scaffold in many biologically active compounds. The presence of a bromine atom at the 5-position and a benzyl carbamate group at the 4-position provides multiple points for further chemical modification, making it a valuable intermediate in organic synthesis.
Table 1: Physicochemical Properties of Benzyl (5-bromothiazol-4-yl)carbamate
| Property | Value | Source/Method |
| CAS Number | 1423703-78-9 | Chemical Supplier Databases |
| Molecular Formula | C₁₁H₉BrN₂O₂S | Calculated |
| Molecular Weight | 313.17 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Inferred from similar compounds[1] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, EtOAc) and poorly soluble in water | Inferred from similar compounds[1] |
| Melting Point | Not yet reported. Expected to be a solid with a defined melting point. | - |
| SMILES | C1=CC=C(C=C1)COC(=O)NC2=C(SC=N2)Br | Inferred |
| InChI | InChI=1S/C11H9BrN2O2S/c12-9-10(14-11(15)16-6-8-4-2-1-3-5-8)17-7-13-9/h1-5,7H,6H2,(H,14,15) | Inferred |
Synthesis of Benzyl (5-bromothiazol-4-yl)carbamate: A Step-by-Step Protocol
The synthesis of benzyl (5-bromothiazol-4-yl)carbamate can be achieved through the reaction of 4-amino-5-bromothiazole with benzyl chloroformate. This reaction is a standard procedure for the protection of an amino group as a benzyl carbamate (Cbz group).
Proposed Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for benzyl (5-bromothiazol-4-yl)carbamate.
Caption: Proposed synthesis of benzyl (5-bromothiazol-4-yl)carbamate.
Detailed Experimental Protocol
Materials:
-
4-Amino-5-bromothiazole hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Hexanes
-
Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-amino-5-bromothiazole hydrochloride (1.0 equivalent).
-
Dissolution: Add anhydrous dichloromethane (DCM) to the flask to create a suspension.
-
Basification: Cool the mixture to 0 °C using an ice bath. Add triethylamine (2.2 equivalents) dropwise with stirring. Stir the mixture for 15-20 minutes at 0 °C to neutralize the hydrochloride salt and liberate the free amine.
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Acylation: While maintaining the temperature at 0 °C, add benzyl chloroformate (1.1 equivalents) dropwise to the reaction mixture.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes).
-
Workup:
-
Quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
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Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed for purification.
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Expertise & Experience Insights: The use of an excess of base is crucial to not only neutralize the starting material's hydrochloride salt but also to scavenge the HCl generated during the acylation reaction. Performing the addition of benzyl chloroformate at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions. Anhydrous conditions are recommended to prevent the hydrolysis of benzyl chloroformate.
Analytical Characterization
The structure and purity of the synthesized benzyl (5-bromothiazol-4-yl)carbamate should be confirmed using standard analytical techniques.
Table 2: Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR | - Aromatic protons of the benzyl group (multiplet, ~7.3-7.4 ppm, 5H).- Methylene protons of the benzyl group (singlet, ~5.2 ppm, 2H).- Thiazole proton (singlet, ~8.0-8.5 ppm, 1H).- N-H proton of the carbamate (broad singlet, variable chemical shift).[2] |
| ¹³C NMR | - Aromatic carbons of the benzyl group (~127-136 ppm).- Methylene carbon of the benzyl group (~67 ppm).- Carbonyl carbon of the carbamate (~153 ppm).- Thiazole ring carbons (distinct signals).- Carbon bearing the bromine atom will be at a lower field.[3] |
| FTIR (cm⁻¹) | - N-H stretch (~3200-3400 cm⁻¹).- C=O stretch of the carbamate (~1700-1730 cm⁻¹).- C-N stretch (~1200-1300 cm⁻¹).- Aromatic C-H and C=C stretches.[2] |
| Mass Spectrometry (MS) | - Expected [M+H]⁺ peak at m/z 313/315 (due to bromine isotopes). |
Potential Applications in Drug Discovery and Development
The chemical structure of benzyl (5-bromothiazol-4-yl)carbamate makes it a promising scaffold and intermediate in medicinal chemistry.
Key Structural Features and Their Significance
-
Thiazole Ring: A "privileged scaffold" in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5]
-
Bromine Atom: Serves as a useful handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to explore the chemical space around the thiazole core.
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Benzyl Carbamate (Cbz) Group: A common protecting group for amines. The Cbz group is stable under a variety of reaction conditions but can be readily removed via catalytic hydrogenation, providing access to the free amine for subsequent derivatization.[1]
Logical Flow for Application in Drug Discovery
Caption: Application of the target compound in drug discovery.
Safety and Handling
Hazard Identification:
-
Toxicity: The compound is expected to be harmful if swallowed, in contact with skin, or if inhaled, based on data for similar aromatic bromides and carbamates.[6]
-
Irritation: It may cause skin and serious eye irritation.
-
Environmental Hazards: Brominated organic compounds should be handled as potentially harmful to aquatic life.[7]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
References
-
AA Blocks. benzyl N-(5-bromo-3-methyl-1,2-thiazol-4-yl)carbamate. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION - Spectroscopic data for benzyl carbamate. [Link]
-
Chemsrc. benzyl N-(4-bromo-1,2-thiazol-5-yl)carbamate. [Link]
-
DC Fine Chemicals. Safety Data Sheet for a related thiazole compound. [Link]
-
MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]
-
Beilstein Journals. Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. [Link]
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Wikipedia. Benzyl carbamate. [Link]
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ResearchGate. (PDF) Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]
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Beilstein Journals. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. [Link]
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Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
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KTU ePubl. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. [Link]
-
JOCPR. Synthesis of some new 5- substituted of 2-aminothiazoles. [Link]
-
MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
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